(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid
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Description
(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid is a useful research compound. Its molecular formula is C14H11NO5 and its molecular weight is 273.244. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the antimicrobial potential of organotin(IV) carboxylates derived from related carboxylic acids, showcasing their efficacy against a range of fungi and bacteria. This suggests that derivatives of the specified compound could possess significant biocidal activities, potentially offering new avenues for the development of antimicrobial agents (Dias, Lima, Takahashi, & Ardisson, 2015).
Photophysical Properties
The effects of solvent polarity on the photophysical properties of chalcone derivatives, closely related to the specified compound, have been studied. These investigations highlight the importance of intramolecular charge transfer interactions and their influence on absorption and fluorescence characteristics, which could be critical for applications in molecular electronics and photonics (Kumari, Varghese, George, & Sudhakar, 2017).
Synthesis Methodologies
Studies have also focused on the synthesis of derivatives that exhibit interesting chemical behaviors and potential for further functionalization. For instance, facile synthesis methods for furan-2-carboxaldehyde and 5-aryl-furan-2-carboxylic acids using ceric ammonium nitrate demonstrate the versatility of furan derivatives in organic synthesis, suggesting that similar methodologies could be adapted for the synthesis of the specified compound and its derivatives (Subrahmanya & Holla, 2003).
Properties
IUPAC Name |
(E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-9-2-5-11(12(8-9)15(18)19)13-6-3-10(20-13)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEPHHWAAYYNEQ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.